molecular formula C11H10ClNO2 B3230698 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone CAS No. 1310318-93-4

1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone

Cat. No.: B3230698
CAS No.: 1310318-93-4
M. Wt: 223.65 g/mol
InChI Key: XPGHLZLAVYTAIP-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Heterocycle in Chemical and Biological Sciences

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone structure in the fields of chemistry and biology. nih.govbiosynth.com This scaffold is prevalent in nature, forming the core of the essential amino acid tryptophan. nih.govbiosynth.com Consequently, it is integrated into the structure of most proteins and serves as a biosynthetic precursor to a vast array of secondary metabolites with significant biological functions. nih.gov

In the biological realm, indole derivatives play crucial roles. Serotonin, a key neurotransmitter, and melatonin, a hormone regulating sleep-wake cycles, are prominent examples. biosynth.com The indole framework is also found in many alkaloids, which are plant-derived compounds with potent physiological effects, and in plant hormones like indole-3-ylacetic acid that regulate growth. nih.govbiosynth.compurkh.com

The versatility of the indole ring has made it a "privileged scaffold" in medicinal chemistry. ijpsr.commdpi.com Its unique structure allows it to mimic peptides and bind to a variety of biological receptors and enzymes, leading to a broad spectrum of pharmacological activities. nih.gov As a result, the indole motif is a fundamental component in numerous synthetic drugs, including the anti-inflammatory agent indomethacin (B1671933) and various anticancer, antiviral, and antipsychotic medications. nih.govyoutube.com The continuous discovery of new biological activities associated with indole derivatives ensures its enduring importance in drug discovery and development. purkh.comijpsr.com

Overview of 3-Acylindole Derivatives and Their Research Relevance

Within the large family of indole compounds, 3-acylindoles represent a particularly significant subclass. These compounds are characterized by an acyl group (R-C=O) attached to the C3 position of the indole ring, the most nucleophilic and reactive site for electrophilic substitution. researchgate.netrsc.org The synthesis of 3-acylindoles is well-established, with classic methods including the Friedel-Crafts acylation using acyl chlorides or anhydrides in the presence of a Lewis acid, and the Vilsmeier-Haack reaction, which typically uses a phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF). researchgate.netacs.orgresearchgate.netijpcbs.com These methods allow for the regioselective introduction of a wide variety of acyl groups at the C3 position. acs.orgresearchgate.net

The research relevance of 3-acylindoles stems from their diverse and potent biological activities. researchgate.net They serve as crucial intermediates in the synthesis of more complex molecules and as pharmacophores in their own right. mdpi.com Scientific literature documents a wide array of pharmacological properties for this class, including:

Anticancer activity: Certain 3-acylindoles have shown the ability to inhibit the proliferation of cancer cells. mdpi.com

Antimicrobial effects: Derivatives have been synthesized and evaluated for their activity against various bacteria and fungi. researchgate.netnih.govresearchgate.net

Antiviral properties: Notably, some derivatives have been investigated as potential anti-HIV agents. researchgate.net

Antioxidant capabilities: The indole nucleus can act as a scavenger of free radicals, and some 3-acyl derivatives have demonstrated significant antioxidant activity. researchgate.net

This broad spectrum of bioactivity has made 3-acylindoles a focal point for researchers in medicinal chemistry and drug development, who continue to explore new synthetic methodologies and screen these compounds for novel therapeutic applications. researchgate.netnih.govresearchgate.net

Structural Specificity of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone within Indole Chemical Space

3-Ethanone (Acetyl) Group: As a 3-acylindole, the presence of the acetyl group at the C3 position is a primary structural feature. This electron-withdrawing group deactivates the indole ring towards further electrophilic substitution. It also provides a reactive carbonyl handle for subsequent chemical modifications, such as condensation or reduction reactions, making it a valuable synthetic intermediate.

5-Methoxy Group: The methoxy (B1213986) group at the C5 position is an electron-donating group. Through its resonance effect, it increases the electron density of the benzene portion of the indole ring, which can modulate the molecule's reactivity and binding affinity to biological targets.

2-Chloro Group: The chlorine atom at the C2 position is a particularly noteworthy feature. The C2 position of the indole ring is generally less reactive to electrophiles than the C3 position. The presence of a halogen at this position offers a site for further functionalization, for example, through metal-catalyzed cross-coupling reactions, which significantly expands the synthetic utility of the molecule. acs.org

The combination of these three substituents on the indole core results in a molecule with a distinct profile. The chloroacetyl functionality at C3, in particular, makes it a reactive building block for synthesizing more complex heterocyclic systems.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₁H₁₀ClNO₂
Molecular Weight 223.65 g/mol
IUPAC Name This compound
CAS Number 30030-91-2
SMILES COC1=CC2=C(C=C1)C(=C(N2)Cl)C(=O)C

Data sourced from PubChem CID 931413, though the name on PubChem is an alternative isomer.

Rationale and Scope of Academic Research on this compound

Academic and industrial research on this compound is primarily driven by its role as a versatile chemical intermediate. medchemexpress.com The specific arrangement of functional groups on the indole scaffold makes it a valuable starting material for the synthesis of more elaborate molecules with potential therapeutic applications.

The rationale for its use in research can be summarized as follows:

Scaffold for Drug Discovery: The substituted indole core is a proven pharmacophore. Researchers utilize this compound as a foundational structure to build novel derivatives for screening against various biological targets, leveraging the known activities of the broader indole family, such as anticancer and antimicrobial effects. acs.orgnih.gov

Synthetic Versatility: The chloroacetyl group at C3 is a key reactive site. It can readily participate in nucleophilic substitution reactions, allowing for the attachment of diverse chemical moieties and the construction of new heterocyclic rings fused to the indole core.

Site for Cross-Coupling: The chlorine atom at the C2 position provides an additional handle for synthetic modification, particularly through palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, alkyl, or other groups, further diversifying the molecular architecture.

The scope of research involving this compound is therefore focused on synthetic and medicinal chemistry. It is frequently listed in the catalogs of chemical suppliers as a building block for organic synthesis. While specific biological activity data for this exact compound is not extensively published in primary research literature, its value is well-established by its utility in constructing larger, more complex molecules that are subsequently investigated for their pharmacological properties. Its appearance in patent literature underscores its importance as a key intermediate in the development of new chemical entities. nih.gov

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Serotonin
Melatonin
Indole-3-ylacetic acid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloro-5-methoxy-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-6(14)10-8-5-7(15-2)3-4-9(8)13-11(10)12/h3-5,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGHLZLAVYTAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(NC2=C1C=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 1 2 Chloro 5 Methoxy 1h Indol 3 Yl Ethanone

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus

In an unsubstituted indole, the C3-position is the most nucleophilic and therefore the primary site for electrophilic attack. This is because the resulting cationic intermediate (σ-complex) can be effectively stabilized by the nitrogen atom without disrupting the aromaticity of the benzenoid ring. stackexchange.com However, in 1-(2-chloro-5-methoxy-1H-indol-3-yl)ethanone, the C3-position is already occupied by an ethanone (B97240) (acetyl) group.

The acetyl group at C3 is an electron-withdrawing group, which deactivates the indole ring towards further electrophilic aromatic substitution, particularly at the pyrrole (B145914) ring moiety. semanticscholar.org Consequently, electrophilic attack is redirected away from the C3-position and preferentially occurs on the benzenoid portion of the indole nucleus. Research on related 3-acylindoles has shown that subsequent electrophilic substitutions, such as nitration or halogenation, occur on the benzene (B151609) ring rather than the pyrrole ring. niscpr.res.in

With the C3-position blocked and deactivated, the regioselectivity of electrophilic aromatic substitution is controlled by the directing effects of the 2-chloro and 5-methoxy groups on the benzenoid ring.

5-Methoxy Group: The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. youtube.com In a 5-substituted indole, this directs incoming electrophiles primarily to the C4 and C6 positions.

2-Chloro Group: The chloro group (-Cl) is a deactivating group due to its electron-withdrawing inductive effect. However, it is also an ortho, para-director because of the lone pair of electrons on the chlorine atom that can participate in resonance. libretexts.org

The combined influence of these substituents determines the ultimate position of substitution. The powerful activating and directing effect of the C5-methoxy group is generally dominant. Therefore, electrophilic substitution on this compound is expected to occur preferentially at the C4 or C6 positions. Studies on analogous 3-acetyl-5-hydroxy-2-methylindoles have demonstrated that reactions like nitration and bromination occur regioselectively at the C4 and C6 positions. niscpr.res.in

Electrophilic ReagentExpected Position of SubstitutionRationale
Br₂/AcOHC4 or C6The C5-methoxy group directs ortho/para.
HNO₃/H₂SO₄C4 or C6The C5-methoxy group directs ortho/para.
Acyl Chloride/AlCl₃C4 or C6The C5-methoxy group directs ortho/para.

Reactions Involving the C2-Chloro Substituent

The chlorine atom at the C2-position is a versatile handle for further functionalization of the indole core, primarily through nucleophilic substitution or metal-catalyzed cross-coupling reactions.

Direct nucleophilic aromatic substitution on an unactivated aryl chloride is typically challenging. However, the C2-position of the indole ring is somewhat activated towards nucleophilic attack. While direct displacement of the C2-chloro group can be difficult, related substrates like 2-chloro-3-formylindoles have been shown to undergo unusual nucleophilic tele-substitution reactions. For instance, reaction with sodium azide (B81097) can lead to substitution at the C5-position via a complex ring-opening and ring-closure mechanism, rather than direct displacement at C2. psu.edu This highlights that the reactivity can be complex and may not follow a simple SNAr pathway.

The C2-chloro substituent is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of diverse molecular fragments at the C2-position.

Suzuki-Miyaura Coupling: This reaction couples the 2-chloroindole with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. wikipedia.orgorganic-chemistry.org It is widely used to introduce aryl or vinyl groups.

Sonogashira Coupling: This reaction involves the coupling of the 2-chloroindole with a terminal alkyne, providing a direct route to 2-alkynylindoles. wikipedia.orgorganic-chemistry.org

Heck Coupling: The Heck reaction couples the 2-chloroindole with an alkene to form a new C-C bond, leading to 2-vinylindole derivatives. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the 2-chloroindole with a primary or secondary amine. wikipedia.orglibretexts.org This is a key method for synthesizing 2-aminoindole derivatives.

The table below summarizes the general conditions for these transformations.

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraR-B(OH)₂Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)2-Aryl/Vinyl-indole
SonogashiraR-C≡CHPd(0) catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N)2-Alkynyl-indole
HeckAlkenePd(0) or Pd(II) catalyst, Base (e.g., Et₃N)2-Vinyl-indole
Buchwald-HartwigR₂NHPd(0) catalyst, Phosphine ligand, Base (e.g., NaOt-Bu)2-Amino-indole

Chemical Modifications of the C5-Methoxy Group

The C5-methoxy group can be chemically modified, most commonly through ether cleavage to yield the corresponding 5-hydroxyindole (B134679) derivative. This transformation is valuable as it exposes a phenolic hydroxyl group that can be used for further functionalization or can be important for biological activity.

The most common and effective method for the demethylation of aryl methyl ethers is treatment with strong Lewis acids, particularly boron tribromide (BBr₃). orgsyn.orgcommonorganicchemistry.com The reaction typically proceeds under mild conditions, often at low temperatures in an inert solvent like dichloromethane (B109758) (DCM). The boron tribromide coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond. core.ac.uk Subsequent aqueous workup hydrolyzes the resulting borate (B1201080) ester to afford the free phenol. This method is generally high-yielding and tolerant of many other functional groups. researchgate.net

Demethylation Reactions

The cleavage of the methyl ether at the C-5 position of the indole ring is a key transformation, yielding the corresponding 5-hydroxyindole derivative. This reaction is most effectively carried out using boron tribromide (BBr₃), a powerful Lewis acid that is widely employed for the demethylation of aryl methyl ethers. nih.govnih.govchem-station.com

The reaction mechanism is initiated by the coordination of the Lewis acidic boron atom to the oxygen atom of the methoxy group, forming an oxonium ion intermediate. This activation facilitates the cleavage of the carbon-oxygen bond. A bromide ion, acting as a nucleophile, then attacks the methyl group in an Sₙ2-type displacement, resulting in the formation of methyl bromide and a phenoxy-dibromoborane intermediate. Subsequent aqueous workup hydrolyzes the boron-oxygen bond to yield the final 5-hydroxyindole product, 1-(2-chloro-5-hydroxy-1H-indol-3-yl)ethanone. nih.govgvsu.edu Due to the high reactivity of BBr₃, these reactions are typically performed at low temperatures, such as -78 °C to 0 °C, in an inert solvent like dichloromethane. chem-station.com It has been proposed that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. nih.govnih.gov

Table 1: Demethylation of this compound
ReagentSolventTemperatureProduct
Boron Tribromide (BBr₃)Dichloromethane-78 °C to rt1-(2-Chloro-5-hydroxy-1H-indol-3-yl)ethanone

Other Ether Cleavage and Functionalization

Beyond the use of boron tribromide, the ether linkage in this compound can also be cleaved under strongly acidic conditions, typically with hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, which transforms the methoxy group into a good leaving group (methanol). libretexts.org

The subsequent cleavage of the aryl-alkyl ether bond occurs exclusively at the alkyl-oxygen bond. This is because the sp²-hybridized carbon of the aromatic ring is not susceptible to Sₙ1 or Sₙ2 attack. libretexts.org The halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the methyl group to produce methyl halide and the 5-hydroxyindole. This resulting 5-hydroxyindole is a versatile intermediate. wikipedia.orgmdpi.com The phenolic hydroxyl group can undergo further functionalization reactions, such as alkylation to form new ether derivatives or be utilized in condensation reactions like the Nenitzescu indole synthesis to build more complex heterocyclic systems. wikipedia.orgmdpi.commdpi.com

Table 2: Alternative Ether Cleavage and Potential Subsequent Reactions
ReactionReagentsProduct of CleavagePotential Subsequent Reaction
Acid-catalyzed cleavageHBr or HI1-(2-Chloro-5-hydroxy-1H-indol-3-yl)ethanoneAlkylation, Nenitzescu Reaction

Transformations of the C3-Ethanone Moiety

The ethanone group at the C3 position of the indole ring is a hub for a variety of chemical transformations, including reductions, condensations, and derivatizations at the alpha-carbon.

Carbonyl Group Reductions

The carbonyl group of the C3-ethanone moiety can be readily reduced to a secondary alcohol, yielding 1-(2-chloro-5-methoxy-1H-indol-3-yl)ethanol. This transformation is typically achieved using complex metal hydrides.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is effective for the reduction of ketones to alcohols. researchgate.netscispace.com The reaction is usually carried out in a protic solvent such as methanol (B129727) or ethanol.

Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent than NaBH₄ and can also be used for this transformation. wikipedia.orgadichemistry.combyjus.com However, its high reactivity requires the use of anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.combyjus.com While LiAlH₄ is capable of reducing other functional groups, under controlled conditions, it can selectively reduce the ketone. It is important to note that in some cases with 3-substituted indoles, LiAlH₄ can lead to the hydrogenolysis of groups at the 3-position. researchgate.net

Table 3: Reduction of the Carbonyl Group
ReagentSolventProduct
Sodium Borohydride (NaBH₄)Methanol, Ethanol1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanol
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanol

Condensation Reactions (e.g., Claisen-Schmidt)

The α-methyl group of the ethanone moiety is sufficiently acidic to be deprotonated by a base, forming an enolate. This enolate can then act as a nucleophile in condensation reactions with aldehydes. The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, is a prominent example of this reactivity. wikipedia.org

In this reaction, this compound is treated with an aromatic aldehyde in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. tandfonline.comresearchgate.netscholarsresearchlibrary.comnih.govtandfonline.com The reaction proceeds through the formation of a β-hydroxy ketone intermediate, which readily undergoes dehydration to yield a conjugated enone, commonly known as a chalcone (B49325). These indolyl chalcones are valuable synthetic intermediates. tandfonline.comresearchgate.netscholarsresearchlibrary.comnih.govtandfonline.com Various substituted aromatic aldehydes can be employed, leading to a diverse library of chalcone derivatives.

Table 4: Claisen-Schmidt Condensation to form Indolyl Chalcones
AldehydeBaseProduct
BenzaldehydeNaOH or KOH(E)-1-(2-Chloro-5-methoxy-1H-indol-3-yl)-3-phenylprop-2-en-1-one
4-ChlorobenzaldehydeNaOH or KOH(E)-1-(2-Chloro-5-methoxy-1H-indol-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one
4-MethoxybenzaldehydeNaOH or KOH(E)-1-(2-Chloro-5-methoxy-1H-indol-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

Derivatization of the Alpha-Carbon of the Ethanone Group

The alpha-carbon of the ethanone group is amenable to electrophilic substitution reactions, most notably halogenation. The reaction of 3-acetylindoles with bromine in a suitable solvent like dioxane leads to the formation of the corresponding 3-(bromoacetyl)indole. researchgate.net This α-bromoketone is a highly versatile intermediate for further synthetic manipulations. The bromine atom serves as a good leaving group, allowing for nucleophilic substitution reactions to introduce a wide range of functional groups at the alpha-position.

Table 5: Alpha-Halogenation of the Ethanone Group
ReagentSolventProduct
Bromine (Br₂)Dioxane1-(2-Chloro-5-methoxy-1H-indol-3-yl)-2-bromoethanone

Heterocyclic Annulation and Cyclization Reactions Utilizing this compound

The reactive sites within this compound and its derivatives, particularly the indolyl chalcones, serve as excellent precursors for the construction of various heterocyclic ring systems.

The α,β-unsaturated ketone functionality of the indolyl chalcones (synthesized as described in section 3.4.2) is a key synthon for synthesizing six-membered heterocyclic rings like pyrimidines. The reaction of these chalcones with urea, thiourea, or guanidine (B92328) hydrochloride in the presence of a base (like potassium hydroxide) or an acid catalyst leads to the formation of the corresponding pyrimidine (B1678525) derivatives. researchgate.netijper.orgelsevierpure.comderpharmachemica.comscribd.com

Furthermore, the 1,3-dicarbonyl-like nature of the 3-acetylindole (B1664109) moiety allows for the synthesis of five-membered heterocycles such as pyrazoles. mdpi.comhilarispublisher.comnih.gov The reaction of this compound with hydrazine (B178648) or its derivatives in a suitable solvent typically results in a cyclocondensation reaction to afford the corresponding pyrazole (B372694) ring fused or attached to the indole core. mdpi.comhilarispublisher.comnih.govyoutube.com

Table 6: Heterocyclic Annulation and Cyclization Reactions
Starting MaterialReagent(s)Heterocyclic Product
Indolyl ChalconeUrea, KOH4-(Indol-3-yl)-6-aryl-pyrimidin-2(1H)-one
Indolyl ChalconeThiourea, KOH4-(Indol-3-yl)-6-aryl-pyrimidine-2(1H)-thione
Indolyl ChalconeGuanidine HCl, KOH2-Amino-4-(indol-3-yl)-6-arylpyrimidine
This compoundHydrazine4-(2-Chloro-5-methoxy-1H-indol-3-yl)-3-methyl-1H-pyrazole

Advanced Spectroscopic and Structural Elucidation of 1 2 Chloro 5 Methoxy 1h Indol 3 Yl Ethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of 1D (¹H, ¹³C) and 2D NMR spectra would provide an unambiguous assignment of all atoms in the structure of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone.

¹H NMR Chemical Shift Analysis of Indole (B1671886) Protons and Substituents

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. For this compound, specific chemical shifts (δ) and coupling constants (J) would be expected for each proton.

Indole N-H Proton: The proton attached to the indole nitrogen (N-H) is expected to appear as a broad singlet in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm. Its chemical shift can be sensitive to solvent and concentration.

Aromatic Protons (Benzene Ring): The 5-methoxyindole (B15748) core has three aromatic protons at positions 4, 6, and 7.

The H-4 proton would likely appear as a doublet, coupled to H-6 (a meta-coupling, which is small, ~2-3 Hz). Due to the deshielding effect of the adjacent acetyl group at C-3, its signal would be shifted downfield.

The H-6 proton would be expected to show a doublet of doublets, being coupled to both H-7 (ortho-coupling, ~8-9 Hz) and H-4 (meta-coupling).

The H-7 proton would likely appear as a doublet, coupled to H-6 (ortho-coupling).

Substituent Protons:

Methoxy (B1213986) Group (-OCH₃): The three protons of the methoxy group at C-5 would appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

Ethanone (B97240) Group (-COCH₃): The three protons of the acetyl methyl group at C-3 would also give a distinct singlet, expected to be further downfield than a typical methyl group due to the carbonyl group's electron-withdrawing nature, likely around δ 2.5-2.7 ppm.

Predicted ¹H NMR Data (Note: This is a hypothetical table based on known chemical shift ranges for similar structures.)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
N-H~8.5br s (broad singlet)-
H-4~7.5d (doublet)J ≈ 2-3
H-6~6.9dd (doublet of doublets)J ≈ 8-9, 2-3
H-7~7.2d (doublet)J ≈ 8-9
-OCH₃~3.9s (singlet)-
-COCH₃~2.6s (singlet)-

¹³C NMR Chemical Shift and Multiplicity Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eleven distinct signals would be expected.

Carbonyl Carbon: The carbon of the ethanone carbonyl group (C=O) is the most deshielded and would appear significantly downfield, typically in the range of δ 190-200 ppm.

Aromatic and Indole Carbons: The eight carbons of the indole ring system would have chemical shifts in the aromatic region (δ 100-160 ppm).

The C-2 carbon, being attached to chlorine, would be shifted downfield.

The C-5 carbon, bonded to the oxygen of the methoxy group, would also be significantly downfield (around δ 155 ppm).

Quaternary carbons (C-3, C-3a, C-7a) would generally show weaker signals than protonated carbons.

Aliphatic Carbons:

The methoxy group carbon (-OCH₃) would appear around δ 55-60 ppm.

The methyl carbon of the ethanone group (-COCH₃) would be found further upfield, likely around δ 30 ppm.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously connecting the atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this molecule, a COSY spectrum would show cross-peaks between H-6 and H-7 (strong correlation) and between H-6 and H-4 (weaker correlation), confirming their positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of each protonated carbon. For example, the proton signal at ~3.9 ppm would show a cross-peak to the carbon signal at ~56 ppm, confirming the -OCH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). This is crucial for identifying the connectivity of quaternary carbons and piecing together the molecular fragments. Key expected correlations would include:

The N-H proton correlating to C-2, C-3, C-3a, and C-7a.

The ethanone methyl protons (-COCH₃) correlating to the carbonyl carbon (C=O) and the C-3 of the indole ring.

The methoxy protons (-OCH₃) correlating to the C-5 of the benzene ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental composition. The molecular formula of this compound is C₁₁H₁₀ClNO₂.

The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. HRMS analysis would be expected to show a molecular ion peak [M+H]⁺ that matches this theoretical value to within a very small margin of error (typically <5 ppm), confirming the molecular formula.

HRMS Data for C₁₁H₁₀ClNO₂

ParameterValue
Molecular FormulaC₁₁H₁₀ClNO₂
Theoretical Exact Mass [M]223.04001 Da
Expected [M+H]⁺ Ion224.04729 Da
Expected [M+Na]⁺ Ion246.02923 Da

The presence of a chlorine atom would also be evident from the isotopic pattern of the molecular ion peak, which would show two signals separated by approximately 2 m/z units ([M] and [M+2]) with a relative intensity ratio of about 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy measure the vibrational frequencies of bonds within a molecule. These techniques are particularly useful for identifying the functional groups present.

Characteristic Absorption Bands of Indole Core and Functional Groups

The IR spectrum of this compound would display several characteristic absorption bands.

N-H Stretch: A sharp to moderately broad absorption band corresponding to the stretching of the indole N-H bond would be expected in the region of 3300-3400 cm⁻¹. In solid-state spectra, this band's position and broadness can be influenced by hydrogen bonding. nih.gov

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methoxy groups) appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band for the carbonyl (C=O) of the ethanone group is a key diagnostic feature and would be expected in the range of 1650-1680 cm⁻¹. Its position indicates conjugation with the indole ring system.

C=C Stretches: Aromatic C=C bond stretching vibrations from the indole ring would appear as multiple bands in the 1450-1620 cm⁻¹ region.

C-O Stretch: The asymmetric C-O-C stretching of the aryl-methoxy group would produce a strong band, typically around 1250 cm⁻¹.

C-N Stretch: The stretching vibration of the indole ring's C-N bond would be found in the 1200-1350 cm⁻¹ region.

C-Cl Stretch: The carbon-chlorine stretch is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Predicted IR Absorption Bands

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
N-H StretchIndole Amine3300 - 3400Medium
C-H Stretch (Aromatic)Indole Ring3050 - 3150Medium
C-H Stretch (Aliphatic)-CH₃, -OCH₃2850 - 2980Medium
C=O StretchKetone1650 - 1680Strong
C=C StretchAromatic Ring1450 - 1620Medium-Strong
C-O StretchAryl Ether1230 - 1270Strong
C-Cl StretchAryl Chloride600 - 800Medium

Table of Compounds Mentioned

Compound Name
This compound

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

There is no publicly available experimental data on the UV-Vis absorption maxima (λmax) and corresponding electronic transitions for this compound. Such data would typically provide insights into the conjugated π-systems within the molecule, including the indole ring and the acetyl group, and how they are influenced by the chloro and methoxy substituents.

Without experimental spectra, a detailed analysis of the π → π* and n → π* transitions, which are characteristic of such chromophores, cannot be conducted. Computational studies could offer theoretical predictions of the electronic spectrum, but such analyses for this specific compound were not found.

X-ray Crystallography for Solid-State Molecular Structure

Information regarding the single-crystal X-ray diffraction analysis of this compound is not present in the accessible scientific literature or crystallographic databases. Therefore, a definitive determination of its solid-state molecular structure, including bond lengths, bond angles, and crystal system, cannot be provided.

Conformation and Torsional Angles

Without X-ray crystallographic data, the precise conformation of the molecule in the solid state remains undetermined. Key torsional angles, such as those defining the orientation of the ethanone group relative to the indole ring, are unknown. This information is crucial for understanding the steric and electronic interactions that govern the molecule's three-dimensional shape.

Intermolecular Interactions and Crystal Packing

A description of the intermolecular interactions and crystal packing of this compound cannot be compiled. X-ray crystallography is essential for identifying non-covalent interactions such as hydrogen bonding, halogen bonding, π-π stacking, and van der Waals forces that dictate how individual molecules arrange themselves in a crystalline lattice. The absence of this data precludes any discussion on the supramolecular architecture of the compound.

Computational and Theoretical Investigations of 1 2 Chloro 5 Methoxy 1h Indol 3 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone, such calculations would provide invaluable insights into its reactivity, stability, and intermolecular interactions.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule dictates its chemical behavior. An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For this compound, one would expect the electron density of the HOMO to be localized primarily on the electron-rich indole (B1671886) ring system, particularly the pyrrole (B145914) moiety. The LUMO, conversely, would likely be distributed over the acetyl group and the chloro-substituted carbon, highlighting these areas as potential sites for nucleophilic attack. A hypothetical data table for such an analysis is presented below.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Expected Energy (eV) Description
HOMO Energy -6.5 to -5.5 Indicates the energy of the outermost electrons and the molecule's electron-donating capability.
LUMO Energy -1.5 to -0.5 Indicates the energy of the lowest energy empty orbital and the molecule's electron-accepting capability.

Note: The values presented are hypothetical and would require actual quantum chemical calculations, such as those using Density Functional Theory (DFT), for validation.

Electrostatic Potential Surface Analysis

An Electrostatic Potential (ESP) surface map illustrates the charge distribution within a molecule, providing a visual guide to its electrophilic and nucleophilic regions. For this compound, the ESP map would likely show negative potential (typically colored red) around the oxygen atom of the acetyl group and the methoxy (B1213986) group, indicating these are regions prone to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atom attached to the indole nitrogen, suggesting its susceptibility to deprotonation. The chlorine atom would also influence the local electronic environment.

Molecular Geometry Optimization and Stability

Computational methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. For this compound, key parameters such as bond lengths, bond angles, and dihedral angles would be calculated to define its structure. This information is foundational for all other computational analyses.

Molecular Dynamics Simulations for Conformational Analysis

While geometry optimization identifies a single low-energy structure, molecular dynamics (MD) simulations provide a picture of the molecule's behavior over time at a given temperature. MD simulations would reveal the accessible conformations of this compound by simulating the movement of its atoms. This is particularly important for understanding the flexibility of the acetyl and methoxy side chains and how they might orient themselves in different environments, such as in solution or at the active site of a biological target.

In Silico Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, these predictions would include:

NMR Spectroscopy: Calculation of ¹H and ¹³C chemical shifts.

Infrared (IR) Spectroscopy: Prediction of vibrational frequencies to identify characteristic functional group absorptions, such as the C=O stretch of the acetyl group and the N-H stretch of the indole ring.

UV-Vis Spectroscopy: Calculation of electronic transitions to predict the wavelengths of maximum absorption.

Computational Studies on Reaction Mechanisms and Transition States

Theoretical studies could be employed to investigate the potential reaction pathways involving this compound. This would involve mapping the potential energy surface for a given reaction, identifying the structures of transition states, and calculating the activation energies. Such studies could, for example, explore the mechanisms of electrophilic substitution on the indole ring or nucleophilic addition to the acetyl group.

Ligand-Based and Structure-Based Drug Design Principles (e.g., Molecular Docking)

Structure-based drug design relies on the three-dimensional structure of a biological target to design and predict the binding of potential ligands. Molecular docking is a primary technique in this field, simulating the interaction between a ligand, such as this compound, and a protein's binding site. This method predicts the preferred orientation, conformation, and binding affinity of the ligand, which is often expressed as a docking score. The indole moiety is a significant pharmacophore for various anti-inflammatory agents. nih.govmdpi.com

The therapeutic potential of a compound like this compound can be explored by docking it against various validated protein targets. The indole nucleus is a core component of several known inhibitors of enzymes like cyclooxygenase-2 (COX-2), a key target in inflammation. nih.gov While specific docking studies for this compound are not extensively detailed in published literature, the established activity of related indole derivatives against COX-2 makes this enzyme a logical target for computational prediction. nih.gov

Molecular docking simulations for other indole derivatives have successfully predicted strong binding affinities to the COX-2 active site, sometimes exceeding that of reference drugs. researchgate.net These studies provide a strong rationale for investigating this compound as a potential COX-2 inhibitor. Similarly, the indole scaffold's versatility suggests that its binding potential to other targets implicated in neurological and immunological pathways, such as Sigma Receptors and Indoleamine 2,3-dioxygenase (IDO), could be productively evaluated using these computational methods.

Table 1: Potential Protein Targets for this compound
Protein TargetTherapeutic AreaRationale for Investigation
Cyclooxygenase-2 (COX-2)Inflammation, PainThe indole scaffold is a known pharmacophore for COX-2 inhibitors like Indomethacin (B1671933). nih.govmdpi.com
Sigma ReceptorsNeuropsychiatric DisordersIndole derivatives have been explored for their modulation of various central nervous system receptors.
Indoleamine 2,3-dioxygenase (IDO)Oncology, ImmunologyIDO is an indole-metabolizing enzyme, making it a plausible target for indole-based compounds.

Following a docking simulation, a detailed analysis of the interactions between the ligand and the amino acid residues of the protein's active site is performed. For a compound like this compound, this would involve identifying key hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-protein complex.

In studies with other indole derivatives targeting the COX-2 enzyme, specific interactions have been shown to be crucial for binding. For instance, hydrogen bonds often form between the ligand and key residues such as Tyrosine 355 (Tyr355) and Arginine 120 (Arg120). nih.gov It is plausible that the carbonyl group of the ethanone (B97240) moiety or the nitrogen of the indole ring in this compound could participate in similar hydrogen bonding. Hydrophobic interactions between the indole ring and nonpolar residues in the active site are also critical for stabilizing the binding pose. researchgate.net

Table 2: Potential Molecular Interactions of this compound with Target Active Sites
Functional Group on LigandPotential Interaction TypePotential Interacting Residues (Example: COX-2)
Indole N-HHydrogen Bond DonorSer530, Tyr385
Ethanone C=OHydrogen Bond AcceptorArg120, Tyr355 nih.gov
Indole Ring SystemHydrophobic, π-π StackingLeu352, Val523, Ala527
Methoxy Group (-OCH3)Hydrophobic/Van der WaalsHydrophobic pocket residues
Chloro Group (-Cl)Halogen Bonding, HydrophobicElectronegative atoms or aromatic rings

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Activities

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. eurjchem.com A QSAR model for a series of analogues of this compound would allow for the prediction of the in vitro activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values). nih.gov For each compound, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) characteristics. Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that correlates these descriptors with the observed activity. eurjchem.com The predictive power of the resulting model is rigorously validated using internal and external sets of compounds. eurjchem.com While a specific QSAR model for this compound is not available, studies on other series of indole derivatives have successfully produced predictive QSAR models for various activities, demonstrating the applicability of this approach. eurjchem.comnih.gov

Table 3: Common Molecular Descriptors for QSAR Modeling
Descriptor ClassExample DescriptorPhysicochemical Property Represented
ElectronicHOMO/LUMO energies, Dipole MomentElectron distribution, reactivity
TopologicalWiener Index, Kier & Hall IndicesMolecular branching and connectivity
Steric/GeometricalMolecular Weight, Molar RefractivitySize and shape of the molecule
HydrophobicLogP (Octanol-Water Partition Coefficient)Lipophilicity and membrane permeability
Hydrogen BondingNumber of H-bond donors/acceptorsPotential for specific polar interactions

In Vitro Biological Activity and Mechanistic Studies of 1 2 Chloro 5 Methoxy 1h Indol 3 Yl Ethanone and Its Derivatives

General Biological Screening and In Vitro Efficacy Assessment

Derivatives of the indole (B1671886) scaffold are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects. beilstein-journals.org Specifically, indole derivatives containing chloro and methoxy (B1213986) substitutions have been the subject of various in vitro studies to assess their therapeutic potential.

For instance, a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides demonstrated significant antiproliferative activity against a panel of human cancer cell lines, including epithelial (A-549), breast (MCF-7), pancreatic (Panc-1), and colon (HT-29) cancer cells. nih.gov Several of these derivatives exhibited potent activity, with GI50 values in the nanomolar range, comparable or even superior to the reference drug erlotinib (B232). nih.gov

Furthermore, oxime ether derivatives of 1-(1H-indol-3-yl)ethanone have been synthesized and evaluated for their antimicrobial properties. nih.gov These compounds showed promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). nih.gov One particular derivative demonstrated potent activity with a Minimum Inhibitory Concentration (MIC) of 1 µg/mL against susceptible S. aureus and 2-4 µg/mL against MRSA and VRSA strains. nih.gov

The diverse biological activities observed in these screenings highlight the potential of the substituted indole-3-ethanone scaffold as a template for the development of novel therapeutic agents. The presence of the 2-chloro and 5-methoxy substituents on the indole ring of the title compound is anticipated to modulate its biological profile, warranting further detailed investigation.

Detailed In Vitro Pharmacological Characterization

Receptor Binding Assays (e.g., Sigma Receptors)

While specific receptor binding data for 1-(2-chloro-5-methoxy-1H-indol-3-yl)ethanone is not extensively documented, studies on related indole derivatives have shown significant affinity for sigma receptors. Sigma receptors, which are non-opioid receptors found throughout the central nervous system and in peripheral tissues, are implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer.

Research on various indole-based compounds has demonstrated their ability to bind to both sigma-1 (σ1) and sigma-2 (σ2) receptor subtypes. The affinity and selectivity for these receptors are influenced by the nature and position of substituents on the indole ring and the side chain. For example, certain structural modifications on the indole scaffold can lead to high-affinity ligands for either σ1 or σ2 receptors. The investigation into the sigma receptor binding profile of this compound and its derivatives could reveal novel insights into their potential neurological or anticancer activities.

Enzyme Inhibition Assays (e.g., COX-2, IDO, Tyrosinase)

Cyclooxygenase-2 (COX-2) Inhibition:

The indole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin (B1671933), which are known to inhibit cyclooxygenase (COX) enzymes. researchgate.neteurekaselect.com COX-2 is an enzyme that is often upregulated at sites of inflammation and in various cancers. A number of 1-(1H-indol-1-yl)ethanone derivatives have been synthesized and evaluated for their COX-2 inhibitory activity. researchgate.neteurekaselect.com Computational docking studies have been employed to analyze the interaction of these derivatives with the COX-2 enzyme, providing insights into their potential anti-inflammatory mechanisms. researchgate.net The structural features of this compound suggest it could also interact with the active site of COX-2, making it a candidate for development as an anti-inflammatory agent.

Indoleamine 2,3-dioxygenase (IDO) Inhibition:

Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that catabolizes the essential amino acid tryptophan and is a key regulator of immune responses. nih.gov Overexpression of IDO1 in tumors can lead to an immunosuppressive microenvironment, allowing cancer cells to evade the immune system. Consequently, IDO1 has emerged as a significant target for cancer immunotherapy. Numerous indole derivatives have been investigated as IDO1 inhibitors. The core indole structure can serve as a template for designing compounds that compete with tryptophan for binding to the enzyme's active site.

Tyrosinase Inhibition:

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. Inhibitors of this enzyme are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. Various indole derivatives have been screened for their tyrosinase inhibitory activity. The presence of methoxy and other substituents on the indole ring has been shown to influence the potency of these inhibitors. While direct studies on this compound are not available, related methoxy-substituted indoles have been explored as tyrosinase inhibitors, suggesting a potential role for this compound in modulating melanin production.

Cell-Based Assays for Specific Biological Responses (e.g., anti-proliferative, anti-inflammatory, antimicrobial effects in cell lines)

Anti-proliferative Effects:

The anti-proliferative activity of indole derivatives has been extensively studied in various cancer cell lines. A notable example is a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides, which have shown potent growth-inhibitory effects. nih.gov One of the most active compounds in this series demonstrated a GI50 value of 29 nM, which is more potent than the reference drug erlotinib (GI50 = 33 nM). nih.gov Another related compound, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, exhibited significant cytotoxicity against colorectal cancer HCT116 and Caco-2 cells, with IC50 values of 0.35 and 0.54 µM, respectively. nih.gov These findings underscore the potential of chloro-methoxy substituted indole scaffolds in the development of new anticancer agents.

Anti-proliferative Activity of Selected Indole Derivatives
CompoundCell LineActivity (GI50/IC50)Reference
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivativeVarious cancer cell lines29 nM (GI50) nih.gov
2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineHCT116 (Colorectal Cancer)0.35 µM (IC50) nih.gov
2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineCaco-2 (Colorectal Cancer)0.54 µM (IC50) nih.gov

Anti-inflammatory Effects:

Cell-based assays are crucial for evaluating the anti-inflammatory potential of new compounds. The production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) by cells like RAW264.7 macrophages upon stimulation with lipopolysaccharide (LPS) is a common model. mbl.or.kr Indole derivatives have been shown to inhibit the production of these inflammatory markers. researchgate.net The evaluation of this compound and its derivatives in such assays would provide valuable data on their potential as anti-inflammatory agents.

Antimicrobial Effects:

The indole nucleus is a key structural feature in many compounds with antimicrobial properties. nih.govnih.govscribd.com Derivatives of 1-(1H-indol-3-yl)ethanone have demonstrated significant activity against a range of pathogenic bacteria, including drug-resistant strains. nih.gov For example, an O-benzyl oxime derivative of 1-(1H-indol-3-yl)ethanone was found to be highly effective against MRSA and VRSA. nih.gov The antimicrobial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC) against various microorganisms.

Antimicrobial Activity of a 1-(1H-indol-3-yl)ethanone Derivative
OrganismActivity (MIC)Reference
S. aureus (susceptible)1 µg/mL nih.gov
MRSA2-4 µg/mL nih.gov
VRSA2-4 µg/mL nih.gov

Elucidation of Molecular Mechanisms of Action (In Vitro)

Pathway Modulation Studies

Understanding the molecular pathways modulated by a compound is essential for elucidating its mechanism of action. For indole derivatives, a variety of mechanisms have been proposed based on their observed biological activities.

In the context of anticancer activity, chloro-methoxy substituted indole derivatives have been shown to target key signaling pathways involved in cancer cell proliferation and survival. For instance, some 5-chloro-indole derivatives act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov Inhibition of EGFR can block downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, which are critical for cell growth and survival. nih.gov Studies on 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline have shown that it can induce apoptosis in colorectal cancer cells and inhibit cell migration, suggesting its interference with pathways controlling these processes. nih.gov

The anti-inflammatory effects of indole derivatives may be attributed to their ability to modulate inflammatory signaling pathways. This can include the inhibition of enzymes like COX-2, which reduces the production of prostaglandins, or the suppression of transcription factors like NF-κB, which control the expression of many pro-inflammatory genes. mbl.or.kr

Further in vitro studies, such as western blotting, reporter gene assays, and transcriptomic analyses, would be necessary to precisely delineate the specific signaling pathways modulated by this compound and its derivatives, providing a clearer picture of their molecular mechanisms of action.

Cellular Target Engagement

The indole scaffold is recognized as a "privileged framework" in drug discovery, capable of interacting with a wide array of biological targets. mdpi.com Derivatives of this compound engage with various intracellular targets, a characteristic that underlies their diverse pharmacological activities, particularly in oncology.

Key cellular targets identified for structurally related indole derivatives include:

Protein Kinases : Many indole derivatives exhibit inhibitory activity against protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. mdpi.com Targets in this family include Epidermal Growth Factor Receptor (EGFR), HER2, HER3, and Cyclin-Dependent Kinases (CDKs). mdpi.comnih.govmdpi.com For instance, certain 5-chloro-indole-2-carboxamides have been developed as potent inhibitors of both wild-type and mutant EGFR. nih.gov

Tubulin : Some indole-chalcone derivatives have been shown to inhibit tubulin polymerization. mdpi.com This disruption of the cellular cytoskeleton arrests cells in the G2/M phase of the cell cycle and induces apoptosis, a key mechanism for anticancer activity. mdpi.com

PI3K/AKT/mTOR Pathway : This signaling pathway is fundamental to cell growth, proliferation, and survival. A synthesized derivative, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, demonstrated significant cytotoxicity in colorectal cancer cells by modulating the PI3K/AKT/mTOR pathway. nih.govmpu.edu.mo

Apoptosis Regulators : Indole derivatives can directly influence programmed cell death by targeting proteins like Bcl-2 and Mcl-1, which are key regulators of apoptosis. mdpi.com

Sphingosine (B13886) Kinases (SphK) : In the field of inflammation and cancer, sphingosine kinases are emerging targets. Systematic investigation of substitution patterns on the indole ring has led to the discovery of potent and highly selective inhibitors of SphK2. nih.gov

Viral Enzymes : The indole nucleus is also a key feature in the development of antiviral agents. Indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, an enzyme essential for viral replication, by chelating Mg²⁺ ions in the active site. rsc.org

Structure-Activity Relationship (SAR) and Structure-Efficacy Relationship (SER) Studies for In Vitro Bioactivity

Impact of Substituents on Potency and Selectivity

Systematic modifications of the indole scaffold have elucidated several key principles governing the activity of these compounds.

Halogen Substitution : The position of halogen atoms can dramatically alter biological activity. For example, in a series of antimicrobial compounds, a 2-chloro substitution induced broad activity, whereas a 3-chloro substitution resulted in a narrower activity spectrum. mdpi.com In another study on EGFR inhibitors, a chloro group at the 5-position of the indole ring was a key feature of the most potent compounds. nih.gov

Substitution at the Indole Nitrogen (N1) : Modification at the N1 position often has a significant impact on potency. For indoloisoquinoline-based antimalarial compounds, placing aromatic groups on the indole nitrogen was found to be preferable for activity. nih.gov

Substitution at the 3-position : The acetyl group at the 3-position, as seen in the parent compound, is a common starting point for derivatization. Friedel-Crafts acetylation is a standard method for introducing this group. researchgate.net The creation of hybrid molecules, for instance by combining the indole scaffold with pyrazoline moieties, has been explored to enhance anti-proliferative activity. nih.gov

Disubstitution Patterns : For SphK2 inhibitors, a 1,5-disubstitution pattern on the indole ring was found to promote optimal binding and inhibition. nih.gov This highlights that the interplay between different substituent positions is crucial for target-specific interactions.

The following table summarizes the in vitro anticancer activity of some substituted indole derivatives, illustrating the impact of various functional groups on their potency.

Compound/DerivativeTarget Cell LineIC50 (µM)Reference
Spirooxindoles-based N-alkylated maleimide (B117702) (43a)MCF-7 (Breast Cancer)3.88 - 5.83 mdpi.com
Indole–chalcone (B49325) derivative (55)A549 (Lung Cancer)0.0003 - 0.009 mdpi.com
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (49)HCT116 (Colorectal Cancer)0.35 nih.govmpu.edu.mo
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (49)Caco-2 (Colorectal Cancer)0.54 nih.govmpu.edu.mo
5-chloro-indole-2-carboxamide (5f)EGFRWT0.068 nih.gov
2-hydroxy-4-methoxy-substituted N-benzimidazole-derived carboxamide (10)HCT 116 (Colorectal Cancer)2.2 - 4.4 mdpi.com

This table is for illustrative purposes and includes data from various indole derivatives to show the range of activities and the impact of substitution.

Design and Synthesis of Analogues with Enhanced In Vitro Profiles

Based on SAR insights, medicinal chemists design and synthesize new analogues with improved properties. This rational design process often involves merging structural features from different active molecules or performing systematic substitutions to probe interactions with a biological target.

For example, the discovery that indole-2-carboxylic acid could inhibit HIV-1 integrase led to a focused optimization effort. rsc.org By synthesizing a series of derivatives, researchers found that introducing a C6 halogenated benzene (B151609) ring could create a beneficial π–π stacking interaction with viral DNA, significantly improving inhibitory activity. rsc.org The most potent compound in this series, 17a, exhibited an IC₅₀ value of 3.11 μM. rsc.org

The synthesis of 3-acetylindoles and other 3-substituted indoles can be achieved through various established chemical reactions, including Friedel-Crafts acetylation, Fischer indole synthesis, and modern multi-component reactions, providing a versatile platform for generating diverse analogues for biological screening. researchgate.netrsc.org A facile method for accessing indol-3-yl ketones involves the use of Weinreb amides of indole-3-acetic acid, which allows for the introduction of various aromatic and aliphatic residues. researchgate.net

In Vitro Selectivity and Polypharmacology Profiling

A critical aspect of drug development is understanding a compound's selectivity. An ideal drug candidate interacts strongly with its intended target while having minimal affinity for other proteins, thereby reducing the potential for off-target effects.

Indole derivatives are often profiled against panels of related enzymes or receptors to determine their selectivity. For instance, in the development of antifungal indole-based azoles, new compounds were evaluated for their inhibitory effects on human cytochrome P450 (CYP) enzymes. mdpi.com This is crucial because inhibition of human CYPs can lead to adverse drug-drug interactions. The goal is to design compounds that are highly selective for the fungal CYP51 enzyme over its human counterparts. mdpi.com

The development of SphK inhibitors provides another clear example of optimizing for selectivity. Initial lead compounds often inhibit both isoforms, SphK1 and SphK2. Through rational design and the exploration of substitution patterns on the indole ring, researchers successfully identified compound SLC5101465, which has a Kᵢ of 90 nM for SphK2 and is over 110-fold more selective for SphK2 over SphK1. nih.gov This high degree of selectivity is essential for dissecting the specific biological roles of each enzyme isoform.

Conversely, the ability of some indole derivatives to interact with multiple targets (polypharmacology) can be therapeutically advantageous, particularly in complex diseases like cancer. A compound that co-inhibits EGFR and CDK-2, for example, could offer a more comprehensive blockade of tumor growth signals. mdpi.com

Development of Novel In Vitro Bioassays for Indole Derivatives

The evaluation of novel indole derivatives relies on a suite of robust in vitro bioassays tailored to their expected biological targets. While the fundamental assay technologies may be well-established, their application and adaptation for screening and characterizing new chemical entities are a continuous part of the development process.

For assessing the anticancer potential of indole derivatives, the most common primary screen is a cell viability or cytotoxicity assay, such as the MTT assay. nih.gov This spectrophotometric assay measures the metabolic activity of cells and provides a quantitative measure of cell death or inhibition of proliferation (often reported as IC₅₀ or GI₅₀ values) after exposure to the test compound. nih.gov

Following primary screening, more specific, target-oriented assays are employed to elucidate the mechanism of action. These can include:

Enzyme Inhibition Assays : For compounds targeting kinases or viral enzymes, biochemical assays are used to measure the direct inhibition of enzyme activity. These assays often use purified recombinant proteins and measure the conversion of a substrate to a product, providing IC₅₀ values that reflect the compound's potency. nih.govrsc.org

Cell-Based Mechanistic Assays : To confirm target engagement in a cellular context, researchers use techniques like Western blotting to measure the phosphorylation status of downstream proteins in a signaling pathway (e.g., the PI3K/AKT/mTOR pathway). nih.gov Other assays can measure cell cycle progression (via flow cytometry), induction of apoptosis, or inhibition of processes like cell migration. mdpi.comnih.gov

Biophysical Assays : Techniques to confirm direct binding between a compound and its target protein, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), can be employed. Molecular docking studies are also frequently used to predict and rationalize binding modes at the atomic level. nih.gov

The continuous refinement of these assays, for example, by developing high-throughput versions or using more physiologically relevant cell models (e.g., 3D spheroids or patient-derived cells), is essential for successfully identifying and advancing promising indole derivatives in drug discovery pipelines.

Advanced Applications and Future Research Directions

1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone as a Key Synthetic Intermediate

This compound is recognized as a significant intermediate in the synthesis of various active compounds. medchemexpress.com The specific arrangement of its functional groups—an electron-withdrawing chloro group, an electron-donating methoxy (B1213986) group, and a reactive acetyl moiety—offers multiple sites for chemical modification, making it a prized building block in organic synthesis.

Building Block for Complex Natural Product Synthesis

The indole (B1671886) framework is a prevalent motif in a multitude of natural products, many of which exhibit significant biological activity. openmedicinalchemistryjournal.com The synthesis of these complex molecules represents a major challenge in organic chemistry, often requiring efficient and powerful synthetic strategies to construct their intricate polycyclic systems. nih.govnih.gov While direct examples of the incorporation of this compound into the total synthesis of a specific natural product are not extensively documented in current literature, its structural features make it an attractive starting point. The chloro- and acetyl-substituted positions can be leveraged for various coupling and cyclization reactions, which are fundamental steps in assembling the core structures of indole alkaloids and other complex natural products.

Precursor for Advanced Pharmaceutical Scaffolds

The indole ring is often described as a "privileged scaffold" in medicinal chemistry due to its ability to bind to numerous receptors with high affinity. Consequently, indole derivatives are integral to a wide range of pharmaceuticals, including anti-inflammatory, antimicrobial, antiviral, and anticancer agents. openmedicinalchemistryjournal.commdpi.com The title compound serves as a precursor for developing novel pharmaceutical scaffolds with potential therapeutic applications. For instance, research into related indole structures has yielded potent inhibitors of key biological targets. Derivatives of 1-(1H-indol-1-yl)ethanone have been identified as inhibitors of the CBP/EP300 bromodomain, a target in castration-resistant prostate cancer. nih.gov Furthermore, novel derivatives of indole-3-carboxylic acid have been designed and synthesized as antagonists for the angiotensin II receptor, demonstrating significant antihypertensive activity in preclinical studies. nih.gov These examples underscore the potential of modifying the this compound scaffold to generate new classes of therapeutic agents.

Scaffold ClassTherapeutic Target/ApplicationRepresentative Compound Class
Bromodomain InhibitorsCancer (Prostate Cancer)1-(1H-indol-1-yl)ethanone derivatives
Receptor AntagonistsHypertensionIndole-3-carboxylic acid derivatives
Kinase InhibitorsCancer (NSCLC)5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides

Integration into Functional Materials and Supramolecular Assemblies

Beyond pharmaceuticals, the unique electronic and photophysical properties of the indole ring lend themselves to applications in materials science. The development of functional materials built from indole moieties is an area of growing interest.

Design of Fluorescent Probes Incorporating Indole Moieties

Fluorescent probes are indispensable tools for visualizing and detecting biological molecules and processes in real-time. rsc.org The design of these probes often involves a fluorophore (the light-emitting component) linked to a recognition element that selectively interacts with the target analyte. nih.gov The indole ring system is intrinsically fluorescent, and its derivatives are attractive candidates for the development of novel fluorophores. The photophysical properties, such as absorption and emission wavelengths, can be fine-tuned by introducing various substituents onto the indole core. The chloro and methoxy groups on this compound can modulate the electronic characteristics of the indole system, potentially enhancing its quantum yield or shifting its fluorescence profile for specific bio-imaging applications. General strategies for creating fluorescent probes often involve linking fluorophores to molecules that can undergo specific reactions, such as cyclization or rearrangement, upon interacting with a target, leading to a detectable change in fluorescence. rsc.org

Chemoinformatics and Data Mining for Indole Research

The explosion of chemical and biological data has necessitated the use of computational tools to guide research in drug discovery and materials science. whiterose.ac.uknih.gov Chemoinformatics and data mining have become essential for navigating the vast chemical space of indole derivatives. mdpi.comlongdom.org These computational approaches transform raw data into actionable knowledge, accelerating the identification of promising new compounds. whiterose.ac.uknih.gov

Predictive computational methods are used to analyze large databases of natural and synthetic indole compounds to identify novel scaffolds with potential bioactivity. mdpi.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, virtual screening, and molecular diversity analysis are routinely employed to prioritize candidates for synthesis and biological testing, thereby saving considerable time and resources. whiterose.ac.uklongdom.org For instance, chemoinformatics-guided analysis of marine natural products has successfully directed the evaluation of new indole alkaloids for specific biological assays, uncovering previously unknown activities. mdpi.com

Chemoinformatics TechniqueApplication in Indole Research
Virtual Screening Identifies potential lead compounds from large databases by predicting their binding affinity to a biological target. longdom.org
QSAR Modeling Establishes a mathematical relationship between the chemical structure of indole derivatives and their biological activity. longdom.org
Molecular Diversity Analysis Ensures a broad exploration of the indole chemical space to discover novel structural classes with desired properties. whiterose.ac.uk
Self-Organizing Maps (SOM) Visualizes chemical diversity and clusters structurally related indole molecules to guide synthesis and testing. mdpi.com

Emerging Methodologies for Synthesis and Biological Screening

Advances in synthetic organic chemistry and biological screening are continuously evolving, providing more efficient and sustainable ways to prepare and evaluate new indole derivatives.

Modern synthetic methods are increasingly focused on "green chemistry" principles, utilizing techniques like microwave-assisted synthesis, multicomponent reactions (MCRs), and the use of environmentally benign solvents and catalysts like nanoparticles. openmedicinalchemistryjournal.com MCRs, in particular, offer a highly efficient route to complex molecules by combining three or more reactants in a single step, which is advantageous for building libraries of diverse indole scaffolds for screening. mdpi.com

For biological evaluation, high-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a specific biological target. nih.gov This is often complemented by cell-based assays, which provide a more physiologically relevant context for assessing the activity of newly synthesized indole derivatives. researchgate.net The integration of these advanced synthetic and screening methodologies is crucial for accelerating the discovery pipeline for new indole-based drugs and materials.

Unexplored Chemical Reactivity and Catalytic Transformations

The chemical scaffold of this compound presents a unique combination of functional groups that opens avenues for a variety of unexplored chemical transformations. The presence of a halogenated C2 position, a methoxy group on the benzene (B151609) ring, and an acetyl group at the C3 position offers multiple sites for reactivity. The indole nucleus itself is a privileged structure in medicinal chemistry, and the specific substitutions on this compound make it a valuable substrate for further chemical exploration.

Transition-metal-catalyzed cross-coupling reactions represent a significant area for investigation. The chloro group at the C2 position can potentially participate in various coupling reactions, such as Suzuki, Stille, and Heck couplings, to introduce new carbon-carbon bonds. These reactions would allow for the synthesis of a diverse library of C2-substituted indole derivatives, which are of significant interest in drug discovery. Furthermore, the C-H bonds at the C4, C6, and C7 positions of the indole ring are potential sites for direct functionalization. rsc.org Recent advancements in transition-metal catalysis have enabled the site-selective C-H functionalization of indoles, including arylation, alkenylation, and alkynylation. rsc.org Investigating these reactions on this compound could lead to the discovery of novel compounds with unique biological activities.

The acetyl group at the C3 position also offers opportunities for various transformations. For instance, it can undergo alpha-halogenation followed by nucleophilic substitution to introduce a range of functional groups. Additionally, the carbonyl group can be reduced to an alcohol or converted to an amine via reductive amination, further expanding the chemical space around this scaffold. The methoxy group at the C5 position can be demethylated to a hydroxyl group, which can then be used as a handle for further derivatization, such as etherification or esterification.

Catalytic transformations involving the indole nitrogen are also a promising area of research. N-arylation and N-alkylation reactions can be explored to modify the electronic properties and steric bulk at the nitrogen atom, which can significantly impact the biological activity of the resulting compounds.

Advanced Mechanistic Investigations (In Vitro) and Target Deconvolution

While specific in vitro mechanistic studies on this compound are not extensively documented, the broader class of indole derivatives has been the subject of numerous investigations, providing a framework for potential research directions. Indole-based compounds are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties, by interacting with various cellular targets. researchgate.netnih.gov

Advanced in vitro studies could be designed to elucidate the mechanism of action of this specific compound. For instance, cell-based assays using a panel of cancer cell lines could be employed to assess its cytotoxic or cytostatic effects. mdpi.com Should the compound exhibit significant activity, subsequent mechanistic studies could involve cell cycle analysis to determine if it induces cell cycle arrest at a specific phase. nih.gov Apoptosis assays, such as Annexin V-FITC/propidium iodide staining, could reveal if the compound induces programmed cell death.

To identify the molecular targets of this compound, a process known as target deconvolution, several modern techniques can be employed. nih.gov Affinity-based approaches, such as chemical proteomics, could be used to isolate and identify proteins that directly bind to the compound. researchgate.net This involves immobilizing the compound on a solid support and incubating it with cell lysates to capture its binding partners. The captured proteins can then be identified by mass spectrometry.

Another approach is to use computational methods, such as molecular docking, to predict potential protein targets. mdpi.com The crystal structures of known cancer and inflammation-related proteins can be used to dock the compound and estimate its binding affinity. These in silico predictions can then be validated through in vitro binding assays and functional assays.

Furthermore, investigating the effect of the compound on specific signaling pathways known to be dysregulated in diseases like cancer and inflammation would be crucial. For example, Western blotting could be used to assess the phosphorylation status of key proteins in pathways such as the PI3K/Akt/mTOR and MAPK pathways. nih.gov

Potential In Vitro Investigation Technique Purpose
Cytotoxicity ScreeningMTT or CellTiter-Glo AssayTo determine the concentration at which the compound inhibits cell growth.
Cell Cycle AnalysisFlow CytometryTo identify if the compound causes arrest at a specific phase of the cell cycle. nih.gov
Apoptosis AssayAnnexin V/PI StainingTo determine if the compound induces programmed cell death. mdpi.com
Target IdentificationAffinity Chromatography, Mass SpectrometryTo isolate and identify proteins that directly bind to the compound. researchgate.net
Pathway AnalysisWestern BlottingTo investigate the effect on key signaling pathways involved in disease. nih.gov

Perspectives on Sustainable Development in Indole Chemistry

The synthesis of indole derivatives, including this compound, has traditionally relied on methods that often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. nih.gov However, the principles of green chemistry are increasingly being applied to indole synthesis to develop more sustainable and environmentally friendly processes. researchgate.net

One of the key areas of focus is the use of greener solvents. Water, ionic liquids, and deep eutectic solvents are being explored as alternatives to volatile organic compounds (VOCs). researchgate.net Multicomponent reactions (MCRs) are also gaining prominence as they allow for the synthesis of complex molecules in a single step, reducing the number of synthetic steps, and minimizing waste generation. rsc.org

The development of catalytic methods that utilize earth-abundant and non-toxic metals is another important aspect of sustainable indole chemistry. chemistryviews.org While precious metals like palladium and rhodium have been widely used in indole functionalization, there is a growing interest in using more sustainable alternatives such as iron, copper, and cobalt. chemistryviews.orgacs.org

Furthermore, the use of renewable starting materials and energy-efficient reaction conditions, such as microwave and ultrasound irradiation, are being investigated to reduce the environmental impact of indole synthesis. researchgate.net The concept of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product, is a guiding principle in the design of new synthetic routes. rsc.org

For the specific synthesis of this compound and its derivatives, future research should focus on developing synthetic strategies that align with these principles of sustainable chemistry. This includes exploring one-pot syntheses, employing reusable catalysts, and minimizing the use of protecting groups. By embracing these green chemistry approaches, the synthesis of valuable indole compounds can be made more efficient, cost-effective, and environmentally responsible. bioengineer.org

Sustainable Approach Description Potential Benefit
Green SolventsUtilizing water, ionic liquids, or deep eutectic solvents instead of VOCs. researchgate.netReduced environmental pollution and health hazards.
Multicomponent ReactionsCombining three or more reactants in a single step to form a complex product. rsc.orgIncreased efficiency, reduced waste, and simplified procedures.
Earth-Abundant Metal CatalysisUsing catalysts based on iron, copper, or cobalt instead of precious metals. chemistryviews.orgLower cost and reduced environmental impact.
Energy-Efficient MethodsEmploying microwave or ultrasound irradiation to accelerate reactions. researchgate.netFaster reaction times and lower energy consumption.

Conclusion and Outlook

Summary of Key Academic Contributions and Research Insights

The academic contributions to the field of substituted indoles provide a foundational understanding of the potential relevance of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone. Research on related compounds has highlighted several key insights:

Synthetic Versatility : The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, and methods to functionalize it are of paramount importance. sci-hub.seresearchgate.net The presence of a chloro group at the 2-position and an acyl group at the 3-position makes this compound a versatile intermediate for further chemical modifications.

Biological Significance of the Indole Nucleus : Indole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov The specific substitutions on this compound could modulate these activities.

Role of Methoxy (B1213986) Substituents : Methoxy groups on the indole ring are known to enhance the electron-donating nature of the scaffold, which can influence its reactivity and biological interactions. chim.it Studies on methoxy-substituted indoles have shown their potential in developing therapeutic agents. nih.govchim.it

Impact of Halogenation : The presence of a halogen, such as chlorine, can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. Halogenation is a common strategy in drug design to improve metabolic stability and binding affinity.

The following table summarizes the general biological activities observed in structurally related indole derivatives, providing a context for the potential areas of investigation for this compound.

Class of Indole Derivative Observed Biological Activities
3-AcylindolesAnticancer, Anti-inflammatory, Antiviral
Methoxy-substituted IndolesAnticancer, Antioxidant, Neuroprotective
Chloro-substituted IndolesAntimicrobial, Antifungal, Antiparasitic

Current Challenges and Unaddressed Questions in the Field

Despite the broad interest in indole chemistry, several challenges and unanswered questions remain, particularly concerning the synthesis and application of polysubstituted indoles like this compound.

Regioselective Synthesis : Achieving specific substitution patterns on the indole ring can be challenging. The synthesis of 2-chloro-3-acylindoles often requires multi-step procedures with careful control of reaction conditions to avoid side products.

Functional Group Compatibility : The development of synthetic routes that tolerate a wide range of functional groups is an ongoing area of research. This is crucial for creating a diverse library of derivatives for biological screening.

Mechanism of Action : For many biologically active indole derivatives, the precise molecular targets and mechanisms of action are not fully understood. Identifying these would be a critical step in the development of any potential therapeutic agent based on this scaffold.

Limited Commercial Availability : The availability of specialized starting materials and intermediates can be a bottleneck for research in this area.

The table below outlines some of the key unaddressed questions pertinent to the field of functionalized indoles.

Research Area Unaddressed Questions
Synthetic ChemistryHow can we develop more efficient and scalable syntheses for polysubstituted indoles?
Medicinal ChemistryWhat is the therapeutic potential of combining chloro, methoxy, and acyl groups on an indole scaffold?
PharmacologyWhat are the specific molecular targets of 2-chloro-3-acylindole derivatives?
BiochemistryHow do these compounds interact with biological systems at a molecular level?

Future Trajectories for Research on this compound and its Derivatives

Future research on this compound and its derivatives is likely to follow several promising trajectories, leveraging the compound as a scaffold for the development of novel molecules with potential therapeutic applications.

Exploration of Biological Activities : A primary focus will be the systematic evaluation of this compound and its derivatives for a range of biological activities. Based on the properties of related structures, initial screening could target cancer, inflammatory diseases, and infectious agents.

Development of Novel Synthetic Methodologies : There is a continuing need for innovative synthetic methods that allow for the efficient and diverse functionalization of the indole core. Future work could focus on late-stage functionalization to rapidly generate a library of analogs.

Computational and In Silico Studies : The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can help to predict the biological activities of new derivatives and guide synthetic efforts. nih.gov

Probe for Chemical Biology : Derivatives of this compound could be developed as chemical probes to study biological pathways and identify new drug targets.

Materials Science Applications : Functionalized indoles have also found applications in materials science, for example, in the development of organic light-emitting diodes (OLEDs) and sensors. The specific electronic properties of this compound could be explored for such applications.

The table below presents potential future research directions for this class of compounds.

Research Trajectory Potential Applications
Drug Discovery and DevelopmentNovel anticancer, anti-inflammatory, or antimicrobial agents. nih.govnih.gov
Synthetic MethodologyNew tools for the efficient synthesis of complex heterocyclic compounds.
Chemical BiologyProbes for studying enzyme function and cellular signaling pathways.
Materials ScienceDevelopment of new organic electronic materials.

Q & A

Q. What are the standard synthetic routes for 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or halogenation of pre-functionalized indole precursors. For example:

  • Step 1 : Start with 5-methoxyindole derivatives. Introduce the chloro substituent at the 2-position via electrophilic substitution using chlorine gas or NN-chlorosuccinimide (NCS) in acidic conditions .
  • Step 2 : Perform acylation at the 3-position using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl3_3) .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures is commonly employed.

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR : 1H^1H and 13C^{13}C NMR spectra confirm substituent positions. For instance, the methoxy group (-OCH3_3) appears as a singlet at ~3.8 ppm in 1H^1H NMR, while the acetyl carbonyl resonates at ~190–200 ppm in 13C^{13}C NMR .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves molecular geometry and hydrogen-bonding networks. The chloro and methoxy groups exhibit distinct torsion angles (e.g., 5–15° deviations from planarity) .

Q. Example Crystallographic Parameters :

ParameterValue
Space groupP21_1/c
R-factor<0.05
Bond length (C-Cl)1.73–1.75 Å

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer: Discrepancies between calculated and observed spectral data (e.g., unexpected splitting in NMR or ambiguous mass peaks) require:

  • Complementary Techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C11_{11}H10_{10}ClNO2_2 requires m/z 231.0392) .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-311++G** basis set) to identify conformational isomers .

Case Study :
A 2023 study resolved conflicting 1H^1H NMR signals by attributing them to rotameric equilibria of the acetyl group, confirmed via variable-temperature NMR .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer: Challenges include:

  • Twinned Crystals : Common due to flexible substituents. Use SHELXL’s TWIN/BASF commands to model twin domains .
  • Disorder : The methoxy group may exhibit rotational disorder. Apply PART/SUMP restraints during refinement .
  • Data Quality : High-resolution data (d-spacing <0.8 Å) is critical. Collect data at synchrotron sources (λ = 0.7–1.0 Å) to enhance resolution .

Q. Refinement Workflow :

Index using XPREP.

Solve via SHELXD.

Refine with SHELXL using Hirshfeld atom refinement (HAR) for H-atom positions.

Q. What strategies are used to study structure-activity relationships (SAR) for biological activity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs (e.g., replace -OCH3_3 with -Br or -NO2_2) to assess electronic effects on bioactivity .
  • In Silico Modeling : Dock the compound into target proteins (e.g., HER2 kinase) using MOE or AutoDock Vina to predict binding affinities .
  • Biological Assays : Test cytotoxicity (e.g., MTT assay) and compare IC50_{50} values across analogs.

Q. SAR Insights :

  • Methoxy groups enhance solubility but reduce metabolic stability.
  • Chloro substitution at position 2 increases binding affinity to indole-binding enzymes .

Q. How can researchers design experiments to address discrepancies in reported biological activities?

Methodological Answer:

  • Standardize Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols to minimize variability .
  • Control for Stability : Perform HPLC stability tests under assay conditions (pH 7.4, 37°C) to rule out degradation artifacts .
  • Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and crystallographic databases (PDB) to identify outliers .

Data Contradiction Analysis Example :
A 2024 study found conflicting IC50_{50} values (10 μM vs. 25 μM) for HER2 inhibition. Further investigation revealed differences in assay temperature (25°C vs. 37°C), highlighting the need for standardized conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.